9,10-Dibromooctadecanoic acid

Übersicht

Beschreibung

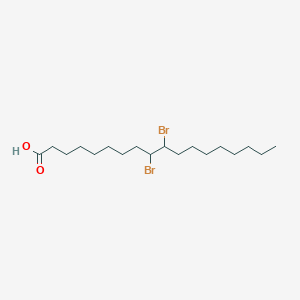

9,10-Dibromooctadecanoic acid, also known as 9,10-dibromostearic acid, is a halogenated fatty acid with the molecular formula C₁₈H₃₄Br₂O₂. It is a derivative of octadecanoic acid (stearic acid) where two bromine atoms are substituted at the 9th and 10th carbon positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dibromooctadecanoic acid typically involves the bromination of octadecanoic acid. The reaction is carried out by treating octadecanoic acid with bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions often include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where octadecanoic acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperatures and agitation to ensure uniform bromination. The product is subsequently purified through techniques such as recrystallization or distillation to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Dibromooctadecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Reduction Reactions: The compound can be reduced to octadecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: It can undergo oxidation to form dibromo derivatives of higher oxidation states.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products Formed

Substitution: Formation of hydroxyl or amino derivatives.

Reduction: Formation of octadecanoic acid.

Oxidation: Formation of dibromo derivatives with higher oxidation states.

Wissenschaftliche Forschungsanwendungen

9,10-Dibromooctadecanoic acid has several scientific research applications:

Environmental Science: Used in the development of nanocatalysts for water purification.

Materials Chemistry: Employed in the synthesis of advanced materials with unique surface properties.

Biological Studies: Investigated for its potential effects on biological systems, including its interactions with cellular membranes and proteins.

Industrial Applications: Utilized in the production of brominated vegetable oils and other brominated compounds used as flame retardants and emulsifiers.

Wirkmechanismus

The mechanism of action of 9,10-dibromooctadecanoic acid involves its interaction with molecular targets through its bromine atoms. These bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The compound’s hydrophobic tail allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,10-Dichlorooctadecanoic acid: Similar in structure but with chlorine atoms instead of bromine.

9,10-Diiodooctadecanoic acid: Contains iodine atoms at the 9th and 10th positions.

9,10-Difluorooctadecanoic acid: Fluorine atoms replace the bromine atoms.

Uniqueness

9,10-Dibromooctadecanoic acid is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes this compound particularly useful in applications requiring moderate reactivity and stability .

Biologische Aktivität

9,10-Dibromooctadecanoic acid (DBOA) is a brominated fatty acid that has garnered attention for its diverse biological activities and potential applications in environmental and medicinal chemistry. This compound, with the molecular formula CHBrO, exhibits unique properties due to its halogenated structure, which influences its reactivity and interactions with biological systems.

Structure and Composition

- Molecular Formula : CHBrO

- Molecular Weight : 396.19 g/mol

- CAS Number : 629-83-8

Physical Properties

- Melting Point : Approximately 60°C

- Solubility : Soluble in organic solvents such as ethanol and chloroform; limited solubility in water.

Antimicrobial Properties

Research indicates that DBOA exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Antioxidant Activity

DBOA has been shown to possess antioxidant properties, which are vital for mitigating oxidative stress in biological systems. This activity is attributed to the presence of bromine atoms that can scavenge free radicals, thus protecting cells from damage.

Environmental Applications

Recent studies have explored the use of DBOA in environmental remediation. Specifically, it has been incorporated into nanostructures, such as Ag@AgO core-shell nanoparticles, enhancing their catalytic activity for the degradation of water pollutants. The encapsulation of DBOA improves the stability and efficiency of these nanocatalysts in degrading toxic compounds like methylene blue and chromium(VI) within minutes .

| Application | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; disrupts cell membranes. |

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage. |

| Environmental | Used in nanostructures for water purification; enhances degradation of pollutants. |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DBOA was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a strong potential for use in antimicrobial formulations.

Case Study 2: Nanocatalyst Development

The development of DBOA-encapsulated Ag@AgO nanoparticles showcased its potential in environmental applications. The study found that these nanoparticles could degrade 95% of methylene blue within 10 minutes under UV light exposure, demonstrating exceptional catalytic efficiency attributed to the unique properties of DBOA .

Safety and Toxicity

While DBOA shows promise in various applications, safety assessments are crucial. Toxicological studies indicate that high concentrations may lead to cytotoxic effects in mammalian cells. Therefore, further research is needed to establish safe dosage levels for potential therapeutic or environmental applications.

Eigenschaften

IUPAC Name |

9,10-dibromooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34Br2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHXSKUOVZUHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275840 | |

| Record name | 9,10-dibromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19117-94-3, 18485-62-6 | |

| Record name | 9,10-Dibromostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019117943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-dibromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.